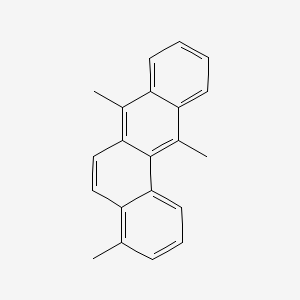

BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-

Description

Historical Perspectives in PAH Investigation and Significance

The investigation of PAHs is deeply rooted in the history of cancer research. The first crucial observation linking environmental exposure to cancer came in 1775 from British surgeon Sir Percivall Pott, who noted a high incidence of scrotal cancer among chimney sweeps and attributed it to their chronic exposure to soot. nih.govjfda-online.com This marked the first time an occupational link to cancer was established, laying the groundwork for the field of chemical carcinogenesis.

It took over a century and a half for the specific chemical culprits to be identified. In the early 20th century, the carcinogenicity of soot and coal tar was confirmed through animal experiments. nih.gov A significant breakthrough occurred in the 1930s when researchers successfully induced tumors in laboratory animals by applying coal tar to their skin. nist.gov This led to the isolation and identification of the first known carcinogenic PAH, benzo[a]pyrene, from coal tar. nist.gov Subsequently, dibenz[a,h]anthracene was also identified as a potent carcinogen. oup.com These discoveries solidified the understanding that specific chemical compounds within these complex mixtures were responsible for their carcinogenic properties.

The significance of PAHs extends beyond their historical role in identifying chemical carcinogens. They are now recognized as a major class of environmental pollutants with widespread distribution. nih.gov Furthermore, the presence of PAHs in meteorites and their potential for abiotic synthesis has led to the "PAH world hypothesis," which speculates that these molecules could have played a role in the origin of life by providing scaffolding for the formation of RNA. nih.gov

The Role of Alkyl-Substituted Benz(a)anthracenes in Contemporary Environmental Research

While early research focused on parent PAHs, contemporary environmental science has increasingly turned its attention to their alkyl-substituted derivatives, including methylated benz(a)anthracenes. These compounds are of significant interest for several reasons:

Prevalence: Alkylated PAHs are often found in the environment at concentrations equal to or greater than their parent compounds, particularly in materials derived from petroleum sources (petrogenic sources). tandfonline.com Their presence is a key indicator of pollution from sources such as crude oil spills, runoff from asphalt roads, and vehicle emissions. nih.gov

Toxicity: Toxicological studies have indicated that the addition of alkyl groups to a PAH backbone can significantly alter its biological activity. nih.gov In some cases, alkylation can increase the carcinogenic or mutagenic potency of the parent compound. researchgate.net The position of the alkyl group on the aromatic ring structure is a critical determinant of this activity. nih.gov For instance, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a well-established and potent carcinogen, widely used in experimental cancer research to induce tumors in animal models. ucsf.eduonepah.com The specific toxicological profile of Benz(a)anthracene (B33201), 4,7,12-trimethyl- is not as extensively documented, but the known effects of methylation on the benz(a)anthracene structure underscore the importance of studying such derivatives.

Persistence: Alkylated PAHs are predicted to be more persistent in the environment than their parent compounds, leading to long-term contamination concerns. nist.gov

The study of alkylated PAHs, therefore, provides a more nuanced and accurate picture of the environmental impact and potential health risks associated with PAH contamination.

Foundational Research Methodologies in PAH Studies

The methodologies used to study PAHs have evolved significantly over time, driven by the need for greater sensitivity and specificity.

Early Biological Assays: The foundational method for identifying carcinogenic PAHs was the animal bioassay. nih.gov This involved the repeated application of a substance to the skin of laboratory animals, typically mice, to observe tumor formation. ucsf.edu These assays, while crucial in the initial discovery of PAH carcinogenicity, are time-consuming and require large quantities of the test substance. nih.gov In vitro mutagenesis assays, such as the Ames test developed in the 1970s, provided a more rapid method for screening chemicals for mutagenic potential, which is often correlated with carcinogenicity. wikipedia.org

Chromatographic and Spectrometric Techniques: The development of modern analytical chemistry has revolutionized PAH research.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS), GC is a cornerstone of PAH analysis. nih.gov GC-MS allows for the separation of complex PAH mixtures and the identification and quantification of individual compounds, including their alkylated isomers. u-tokyo.ac.jpnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often equipped with ultraviolet (UV) or fluorescence detectors, is another widely used technique for PAH analysis. nih.gov Fluorescence detection is particularly sensitive for many PAHs due to their aromatic nature. researchgate.net

These chromatographic methods, along with various sample preparation techniques like Soxhlet extraction and solid-phase extraction, form the basis of standardized methods for detecting and quantifying PAHs in a wide range of environmental matrices, including air, water, soil, and sediment. u-tokyo.ac.jpnih.gov

Below is a table summarizing some of the key research methodologies in PAH studies.

| Methodology | Description | Primary Use |

| Animal Bioassays | Application of substances to laboratory animals to observe for tumor development. | Determining carcinogenic potential. |

| Ames Test | An in vitro assay using bacteria to test for a chemical's mutagenic properties. | Rapid screening for mutagenicity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical mixtures and identifies components based on their mass-to-charge ratio. | Identification and quantification of individual PAHs and their isomers in complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | A technique that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Often used with UV or fluorescence detectors. | Quantification of known PAHs in various samples. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35187-24-7 |

|---|---|

Molecular Formula |

C21H18 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4,7,12-trimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18/c1-13-7-6-10-20-16(13)11-12-19-14(2)17-8-4-5-9-18(17)15(3)21(19)20/h4-12H,1-3H3 |

InChI Key |

PYUNTMRZRNSDKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C4=CC=CC=C4C(=C3C2=CC=C1)C)C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Benz a Anthracene, 4,7,12 Trimethyl

Established Organic Synthetic Pathways for BENZ(a)ANTHRACENE (B33201), 4,7,12-TRIMETHYL-

While the specific isomer 4,7,12-trimethylbenz[a]anthracene is not prominently featured in available scientific literature, a detailed multi-step synthesis for the closely related and structurally significant isomer, 7,11,12-trimethylbenz[a]anthracene, has been reported. This pathway provides a blueprint for the construction of the core aromatic system with precise control over the substitution pattern.

The synthesis commences with the reduction of 2-(1-naphthoyl)-3-methylbenzoic acid. This initial step is followed by a series of reactions including reduction, ring closure, oxidation, and methylation to yield the final product. A key challenge in the synthesis of methylated polycyclic aromatic hydrocarbons is to avoid unwanted rearrangements, such as the Hayashi rearrangement, which could lead to a mixture of isomers. The established pathway for 7,11,12-trimethylbenz[a]anthracene navigates this by employing specific reagents and reaction conditions at each stage.

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 2-(1-naphthoyl)-3-methylbenzoic acid | Hydriodic acid, red phosphorus | 3-methyl-2-(1-naphthylmethyl)benzoic acid lactone | - |

| 2 | 3-methyl-2-(1-naphthylmethyl)benzoic acid lactone | Activated zinc-copper couple, aqueous potassium hydroxide, pyridine | 3-methyl-2-(1-naphthylmethyl)benzoic acid | 95% |

| 3 | 3-methyl-2-(1-naphthylmethyl)benzoic acid | Acetic acid, zinc chloride | 7-acetoxy-11-methylbenz[a]anthracene | 94% |

| 4 | 7-acetoxy-11-methylbenz[a]anthracene | Oxidation | 11-methyl-7,12-benz[a]anthraquinone | 82% |

| 5 | 11-methyl-7,12-benz[a]anthraquinone | Methyllithium, followed by dimethyl sulfate (B86663) | 7,12-dihydro-7,12-dimethoxy-7,11,12-trimethylbenz[a]anthracene | 64% |

| 6 | 7,12-dihydro-7,12-dimethoxy-7,11,12-trimethylbenz[a]anthracene | Sodium | 7,11,12-trimethylbenz[a]anthracene | 45% |

This synthetic route highlights a classical approach to building complex aromatic systems through a sequence of cyclization and functional group manipulations.

Controlled Synthesis of Isotopic Analogs for Mechanistic Studies

The use of isotopically labeled compounds is indispensable for elucidating the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons. While specific studies on the synthesis of isotopic analogs of 7,11,12-trimethylbenz[a]anthracene are not detailed in the literature, the general strategies for introducing isotopes such as deuterium (²H) and carbon-13 (¹³C) into aromatic systems are well-established.

These methods are crucial for quantitative analysis using mass spectrometry and for detailed structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Common Strategies for Isotopic Labeling of PAHs:

| Isotope | Method | Precursor | Application |

| Deuterium (²H) | Acid-catalyzed exchange | Parent PAH | NMR studies, metabolic fate studies |

| Deuterium (²H) | Reduction of a ketone precursor with a deuterated reducing agent (e.g., NaBD₄) | Ketone derivative of the PAH | Introduction at specific positions |

| Carbon-13 (¹³C) | Use of ¹³C-labeled starting materials in a de novo synthesis | ¹³C-labeled benzene or naphthalene derivatives | Elucidation of biosynthetic and metabolic pathways |

| Carbon-14 (¹⁴C) | Use of ¹⁴C-labeled precursors | ¹⁴C-labeled starting materials | Radiotracer studies for quantification in biological systems |

For 7,11,12-trimethylbenz[a]anthracene, a plausible approach for deuterium labeling would involve the use of deuterated methylating agents (e.g., CD₃I) in the final steps of the synthesis or through acid-catalyzed exchange on the final product, though the latter may lead to a mixture of labeled positions. The synthesis of ¹³C-labeled analogs would necessitate the incorporation of ¹³C atoms in the core structure, for instance, by starting with a ¹³³C-labeled naphthalene or benzoic acid derivative.

Stereoselective Synthesis of Bioactive Metabolite Precursors and Derivatives

The biological activity of many polycyclic aromatic hydrocarbons is linked to their metabolic activation to reactive intermediates, particularly diol epoxides. nih.gov The stereochemistry of these metabolites is critical in determining their carcinogenicity. While the stereoselective synthesis of metabolite precursors for 7,11,12-trimethylbenz[a]anthracene has not been explicitly described, extensive research on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) provides a strong basis for understanding the likely metabolic pathways and the synthetic targets. nih.gov

Metabolism of DMBA is known to produce various dihydrodiols, with the bay-region diol epoxide being the ultimate carcinogenic species. nih.gov The stereoselective synthesis of these metabolites is a significant challenge and a key area of research. Fungal metabolism has been shown to produce trans-dihydrodiols of DMBA with high stereoselectivity, offering a potential biocatalytic route to these compounds. nih.gov

Key Metabolites and Precursors of DMBA as a Model:

| Metabolite/Precursor | Type | Significance |

| DMBA-trans-8,9-dihydrodiol | Dihydrodiol | Precursor to a bay-region diol epoxide |

| DMBA-trans-3,4-dihydrodiol | Dihydrodiol | Metabolite |

| 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) | Hydroxymethyl derivative | Metabolite with biological activity |

| DMBA diol epoxides | Epoxide | Ultimate carcinogenic species that binds to DNA |

The synthesis of these precursors often involves stereocontrolled dihydroxylation reactions, such as those using osmium tetroxide on a suitable olefin precursor, or the resolution of racemic mixtures using chiral chromatography. The goal is to isolate enantiomerically pure dihydrodiols that can then be converted to the corresponding diol epoxides for further study. The presence of the additional methyl group in 7,11,12-trimethylbenz[a]anthracene is expected to influence the regioselectivity and stereoselectivity of metabolic activation compared to DMBA.

Environmental Distribution and Transport Research of Benz a Anthracene, 4,7,12 Trimethyl

Spatial and Temporal Occurrence in Environmental Compartments

Specific monitoring data detailing the spatial and temporal occurrence of BENZ(a)ANTHRACENE (B33201), 4,7,12-TRIMETHYL- in various environmental compartments such as air, water, and soil are not extensively available in peer-reviewed literature. However, its presence can be inferred from studies on its parent compounds and the general distribution of methylated PAHs.

PAHs are ubiquitous environmental contaminants, and their concentrations are generally higher in urban and industrial areas. For instance, studies on the parent compound, benz(a)anthracene, have shown its detection in urban soils, with concentrations varying based on proximity to emission sources like traffic and industrial activities. One study in Southern Poland found benz[a]anthracene concentrations in soils of protected areas to range from less than 0.005 to 6.34 mg/kg, with higher levels near transportation routes nih.gov. It is plausible that BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- would exhibit a similar distribution pattern, concentrating in areas with significant combustion activities.

In aquatic environments, PAHs tend to adsorb to sediments due to their hydrophobic nature. Research on benz(a)anthracene in sediments of the southwest Caspian Sea revealed concentrations that suggest moderate contamination, primarily from petrogenic (petroleum-related) sources researchgate.net. Given that methylated PAHs are components of petroleum, it is likely that BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- is also present in sediments of industrially impacted water bodies.

Atmospheric Transport Modeling and Deposition Processes

While specific atmospheric transport models for BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- are not documented, the behavior of PAHs as a class has been the subject of extensive modeling research. These models provide a framework for understanding the potential long-range transport and deposition of this compound.

PAHs are semi-volatile organic compounds, meaning they can exist in both the gas and particle phases in the atmosphere. This partitioning is a critical factor in their atmospheric transport. Less volatile, higher molecular weight PAHs, including benz(a)anthracene and its methylated derivatives, are more likely to be associated with particulate matter. This association allows them to be transported over long distances, far from their original sources.

Atmospheric transport models like GEOS-Chem and WRF-Chem-PAH have been used to simulate the global and regional transport of PAHs. These models incorporate factors such as emissions, gas-particle partitioning, chemical reactions, and deposition processes (both wet and dry). Wet deposition, through rain and snow, and dry deposition, the settling of particles, are the primary mechanisms by which PAHs are removed from the atmosphere and deposited onto terrestrial and aquatic ecosystems. PubChem data suggests that BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- is expected to be removed from the atmosphere by both wet and dry deposition pjoes.com.

Distribution Dynamics in Aquatic and Terrestrial Ecosystems

Once deposited, the distribution of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- in aquatic and terrestrial ecosystems is governed by its physicochemical properties, particularly its low water solubility and high affinity for organic matter.

In terrestrial environments, this compound is expected to bind strongly to soil organic matter. This binding reduces its mobility and bioavailability. However, over time, it can be subject to various degradation processes. The degradation of PAHs in soil is influenced by factors such as soil type, organic matter content, and the presence of microbial communities capable of breaking down these compounds uri.edu.

In aquatic systems, BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- will predominantly partition to sediments and suspended particulate matter. This leads to its accumulation in the benthic zone, where it can be available to bottom-dwelling organisms. The movement and redistribution of contaminated sediments by currents can further influence the spatial distribution of this compound within an aquatic ecosystem.

Research into Biogeochemical Cycling and Persistence

The persistence of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- in the environment is a key factor in its potential for long-term ecological effects. Its persistence is determined by the rates of various degradation processes, including photodegradation and microbial degradation.

Photodegradation: This compound absorbs sunlight at wavelengths greater than 290 nm, making it susceptible to direct photolysis pjoes.com. One study in a large marine microcosm found that 95% of the added radiolabeled 7,12-dimethylbenz(a)anthracene was apparently photodegraded within 12 hours epa.gov. The products of photodegradation can be complex and may include compounds such as benz[a]anthracene-7,12-dione nih.gov.

Microbial Degradation: Several studies have demonstrated the ability of microorganisms to transform and degrade 7,12-dimethylbenz[a]anthracene (B13559). The bacterium Pseudomonas aeruginosa and the fungus Penicillium notatum have been shown to metabolize this compound, producing methyl-hydroxylated metabolites scite.ainih.gov. The fungus Cunninghamella elegans is also capable of metabolizing 7,12-dimethylbenz[a]anthracene into various products, including dihydrodiols nih.govresearchgate.net. Furthermore, Mycobacterium vanbaalenii PYR-1 has been found to degrade this compound through a novel pathway nih.gov.

The table below summarizes some of the microorganisms known to be involved in the degradation of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-.

| Microorganism | Type | Key Metabolic Products |

| Pseudomonas aeruginosa | Bacterium | Methyl-hydroxylated metabolites |

| Penicillium notatum | Fungus | Methyl-hydroxylated metabolites |

| Cunninghamella elegans | Fungus | DMBA-trans-8,9-dihydrodiol, DMBA-trans-3,4-dihydrodiol |

| Mycobacterium vanbaalenii PYR-1 | Bacterium | Various degradation products via a novel pathway |

Investigations into Bioaccumulation and Trophic Transfer Mechanisms

Bioaccumulation: Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. Due to its lipophilic (fat-loving) nature, BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- has the potential to bioaccumulate in the tissues of aquatic and terrestrial organisms.

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an aquatic organism from the water. According to PubChem, a BCF of 1,349 was determined for dimethylbenz(a)anthracene in the marine species Macoma inquinata oup.com. In laboratory studies, mussels (Mytilus galloprovincialis) were found to bioaccumulate 7,12-dimethylbenz(a)anthracene, whereas sea bass (Dicentrachus labrax) showed only minor bioaccumulation oup.com. The presence of humic acid in the water does not appear to significantly alter the bioavailability of this compound to Daphnia oup.com.

Trophic Transfer: Trophic transfer is the movement of a contaminant through a food web. Trophic Magnification Factors (TMFs) are used to determine if a chemical biomagnifies (increases in concentration at higher trophic levels) or biodilutes (decreases in concentration at higher trophic levels). For a chemical to biomagnify, its TMF must be greater than 1.

Research on PAHs in aquatic food webs generally indicates a trend of trophic dilution (TMF < 1). This is attributed to the ability of many organisms, particularly vertebrates, to metabolize and excrete PAHs. Therefore, it is likely that BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- also undergoes trophic dilution in most food webs.

The table below provides a summary of key bioaccumulation and trophic transfer parameters for BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- and related compounds.

| Parameter | Value/Trend | Organism/System |

| Bioconcentration Factor (BCF) | 1,349 | Macoma inquinata |

| Bioaccumulation | Observed | Mytilus galloprovincialis (mussels) |

| Bioaccumulation | Minor | Dicentrachus labrax (sea bass) |

| Trophic Magnification Factor (TMF) | Generally < 1 (Trophic Dilution) | Aquatic food webs (for PAHs) |

Advanced Analytical Methodologies for Benz a Anthracene, 4,7,12 Trimethyl Quantification

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental to the separation of BENZ(a)ANTHRACENE (B33201), 4,7,12-TRIMETHYL- from other PAHs and interfering compounds in environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most widely used methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like methylated PAHs. The separation is achieved based on the compound's boiling point and affinity for the stationary phase of the GC column. For alkylated PAHs, the separation of isomers can be particularly challenging due to their similar physical properties. researchgate.netnsf.gov The use of high-resolution capillary columns is crucial for achieving the necessary separation.

Interactive Data Table: GC-MS Parameters for Analysis of a Related Trimethylated Benz(a)anthracene Isomer

| Parameter | Value | Reference |

| Compound Name | BENZ(a)ANTHRACENE, 2,7,12-TRIMETHYL- | nist.gov |

| Molecular Formula | C21H18 | nist.gov |

| Molecular Weight | 270.37 g/mol | nist.gov |

| CAS Registry Number | 35215-31-7 | nist.gov |

| Primary Monitored Ion (m/z) | 270 | nist.gov |

Note: This data is for a structural isomer and serves as a close approximation in the absence of specific data for the 4,7,12-trimethyl isomer.

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for PAH analysis, particularly for less volatile compounds. Reversed-phase HPLC with a C18 column is commonly employed, where separation is based on the hydrophobicity of the analytes. nih.govnih.gov A significant advantage of HPLC is the variety of sensitive and selective detectors that can be used. For PAHs, fluorescence detection (FLD) is particularly well-suited due to their native fluorescence. csu.edu.auscirp.orgnist.gov HPLC-FLD offers excellent sensitivity and selectivity, as the excitation and emission wavelengths can be tailored to the specific analyte, minimizing interference from co-eluting compounds. nih.govhe.com.br

The selection of optimal excitation and emission wavelengths is critical for achieving the best detection sensitivity for each PAH. nih.gov While specific wavelengths for 4,7,12-trimethyl-benz(a)anthracene are not documented, they would be determined experimentally to maximize the signal-to-noise ratio.

Hyphenated Spectroscopic Identification and Characterization Methods

The coupling of chromatographic separation with advanced spectroscopic detection provides a powerful platform for the definitive identification and characterization of isomeric PAHs.

Tandem Mass Spectrometry (MS/MS): GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity compared to single quadrupole MS. mdpi.com In MS/MS, a specific precursor ion (e.g., the molecular ion of 4,7,12-trimethyl-benz(a)anthracene at m/z 270) is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for the differentiation of isomers that may have similar retention times.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry, often coupled with GC (GC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion. researchgate.nettandfonline.comresearchgate.net This capability is invaluable for distinguishing between isobaric interferences (compounds with the same nominal mass but different elemental formulas) and the target analyte. For complex environmental samples, GC-HRMS can provide a higher degree of confidence in the identification of trace-level contaminants like trimethylated benz(a)anthracenes.

Optimized Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The effective extraction and cleanup of 4,7,12-trimethyl-benz(a)anthracene from environmental matrices such as soil, sediment, and water are critical for accurate quantification. The choice of extraction method depends on the matrix type and the physicochemical properties of the analyte.

Soil and Sediment: Common extraction techniques for PAHs from solid matrices include:

Soxhlet Extraction: A classical and robust method, though it can be time-consuming and require large volumes of solvent. nih.gov

Ultrasonic Extraction: Utilizes ultrasonic waves to enhance the extraction efficiency and is generally faster than Soxhlet extraction. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process and reducing solvent consumption. wur.nl

Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency and speed. scirp.org

For moist samples, a mixture of dichloromethane (B109758) and acetone (B3395972) is often recommended for ultrasonic extraction. nih.gov The organic matter content of the soil or sediment is an important factor to consider, as PAHs have a high affinity for organic carbon. tandfonline.com

Interactive Data Table: Comparison of Extraction Methods for PAHs from Soil and Sediment

| Extraction Method | Advantages | Disadvantages |

| Soxhlet Extraction | Robust, well-established | Time-consuming, high solvent usage |

| Ultrasonic Extraction | Faster than Soxhlet | Efficiency can be matrix-dependent |

| Microwave-Assisted Extraction | Fast, reduced solvent consumption | Requires specialized equipment |

| Accelerated Solvent Extraction | Very fast, low solvent usage | High initial instrument cost |

Following extraction, a cleanup step is typically necessary to remove interfering compounds. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or alumina. tandfonline.com

Development of High-Sensitivity and High-Resolution Analytical Approaches

The ongoing development of analytical instrumentation and methodologies aims to improve the sensitivity, resolution, and throughput of PAH analysis.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples containing numerous isomeric PAHs, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers superior separation power compared to conventional one-dimensional GC. umanitoba.ca By employing two columns with different stationary phases, GCxGC can resolve co-eluting isomers that would otherwise overlap in a single-column separation.

Advanced Ionization Techniques: While electron ionization (EI) is the standard for GC-MS, alternative ionization techniques are being explored. Atmospheric pressure photoionization (APPI) has shown to be more sensitive for the detection of some PAHs in liquid chromatography-mass spectrometry (LC-MS) compared to electrospray ionization (ESI). nih.gov

The combination of these advanced techniques allows for the detection of 4,7,12-trimethyl-benz(a)anthracene and other alkylated PAHs at increasingly lower concentrations, which is crucial for environmental monitoring and risk assessment. The instrumental limit of detection for methyl-PAHs using a targeted GC-MS/MS method has been reported to be in the range of 0.06-0.3 pg/µL. nist.gov

Molecular Metabolism and Bioactivation Pathways of Benz a Anthracene, 4,7,12 Trimethyl

Cytochrome P450 Monooxygenase-Mediated Oxidation Mechanisms

The metabolic activation of DMBA is primarily initiated by the cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.net These enzymes catalyze the oxidation of the DMBA molecule at various positions, leading to the formation of epoxides and hydroxylated metabolites. nih.gov Key isoforms involved in this process include CYP1A1 and CYP1B1. jst.go.jp

Oxidation can occur on the aromatic ring system or on the methyl groups. A major pathway involves the hydroxylation of the methyl groups, leading to the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene. xenotech.comnih.gov Another critical activation pathway is the oxidation of the aromatic ring, particularly in the "bay region." CYP enzymes, notably CYP1B1, metabolize DMBA to produce the procarcinogenic 3,4-dihydrodiol as a major metabolite. jst.go.jp This proceeds through an initial epoxidation at the 3,4-position. One-electron oxidation is another mechanism catalyzed by cytochrome P-450, which can lead to the formation of reactive intermediates that form DNA adducts. researchgate.net

The specific metabolites formed are highly dependent on the specific P450 isoforms present. For instance, studies with reconstituted purified P-450c showed different metabolite distributions compared to those from cell lysates, where the carcinogen precursor DMBA 3,4-dihydrodiol was a detectable product, indicating the involvement of other P-450 forms. semanticscholar.org

| Enzyme Family | Key Isoforms | Primary Oxidation Products | Significance |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1 | Epoxides (e.g., 3,4-epoxide), Phenols, Hydroxymethyl derivatives (7-OHM-12-MBA) | Initiates the bioactivation cascade, forming reactive intermediates. researchgate.netjst.go.jp |

Epoxide Hydrolase Activities and Diol Formation Routes

Following the initial P450-mediated epoxidation, the enzyme microsomal epoxide hydrolase (mEH) plays a crucial role. aacrjournals.orgdrughunter.com This enzyme catalyzes the hydrolysis of the highly reactive epoxide intermediates to form trans-dihydrodiols. jst.go.jp This reaction is generally considered a detoxification step, but for DMBA, it is a critical step in the pathway toward its ultimate carcinogenic form. aacrjournals.org

Specifically, mEH converts DMBA-3,4-epoxide to DMBA-3,4-dihydrodiol (DMBA-3,4-diol). aacrjournals.orgnih.gov This DMBA-3,4-diol is considered a proximate carcinogen. It can then be further oxidized by CYP enzymes (CYP1A1 or CYP1B1) to form the ultimate carcinogen, DMBA-3,4-diol-1,2-epoxide. jst.go.jpaacrjournals.org The requirement of mEH for this pathway has been demonstrated in studies where mEH-null mice showed resistance to DMBA's toxic effects. drughunter.comnih.gov

Besides the 3,4-diol, other dihydrodiols are also formed, including the K-region trans-5,6-dihydrodiol and the trans-8,9-dihydrodiol. nih.gov The relative production of these diols can be influenced by factors such as the specific tissue and the levels of P450 and mEH enzymes. Insufficient levels of mEH can lead to a reversion of some epoxides, such as DMBA 5,6-oxide, back to the parent DMBA compound.

Glucuronidation and Sulfation Conjugation Pathways

Phase II conjugation reactions, including glucuronidation and sulfation, are typically detoxification pathways that facilitate the excretion of xenobiotics. nih.gov For DMBA, these pathways conjugate the hydroxylated metabolites formed during Phase I metabolism.

Glucuronidation: This process is mediated by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to hydroxyl groups. nih.govtandfonline.com Studies in hamster embryo cells have shown that phenolic derivatives of DMBA are major components released after treatment with β-glucuronidase, indicating that they are extensively conjugated to glucuronic acid. xenotech.comnih.gov In aquatic species like rainbow trout, glucuronide conjugates of DMBA metabolites, including 3-OH DMBA and the proximate carcinogen 3,4-trans-OHDMBA, are formed. With repeated exposure, glucuronides can become the predominant conjugated form.

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group to hydroxylated metabolites. For DMBA, sulfation plays a significant role in creating highly reactive metabolites. The hydroxymethyl derivatives, 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA), can be transformed by cytosolic sulfotransferases into reactive sulfate (B86663) esters, such as 7-HMBA sulfate. aacrjournals.org These sulfate esters are potent mutagens that can bind covalently to DNA and proteins. nih.gov This indicates that, in contrast to its typical detoxification role, sulfation of DMBA's methyl-hydroxylated metabolites represents an alternative bioactivation pathway. nih.govaacrjournals.org

| Conjugation Pathway | Enzyme Family | Substrates (DMBA Metabolites) | Primary Outcome |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenolic derivatives, Dihydrodiols (e.g., 3,4-trans-OHDMBA) | Detoxification and excretion. xenotech.com |

| Sulfation | Sulfotransferases (SULTs) | Hydroxymethyl derivatives (e.g., 7-HMBA) | Bioactivation to reactive, mutagenic sulfate esters. nih.govaacrjournals.org |

Stereochemical Aspects of Metabolic Transformation

The enzymatic reactions involved in DMBA metabolism are often highly stereoselective, meaning they produce specific stereoisomers (enantiomers or diastereomers) preferentially. The absolute configuration of the metabolites can significantly influence their biological activity.

For example, the microbial metabolism of DMBA by Mycobacterium vanbaalenii PYR-1 is highly regio- and stereoselective. It produces a cis-5,6-dihydrodiol that is 95% of the 5S,6R configuration and a trans-5,6-dihydrodiol that is 100% of the 5S,6S enantiomer. Fungal metabolism by Cunninghamella elegans also shows stereoselectivity, but produces a K-region trans-5,6-dihydrodiol with a majority 5R,6R absolute stereochemistry. This is notably different from mammalian systems, which predominantly form the 5S,6S-dihydrodiol. This highlights how different biological systems can process the same parent compound into stereochemically distinct metabolites.

Inducible Enzyme Systems in Xenobiotic Metabolism (e.g., Aryl Hydrocarbon Hydroxylases)

The enzymes responsible for DMBA metabolism are inducible, meaning their expression and activity can be increased upon exposure to certain chemical agents, including DMBA itself. This induction is primarily mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Aryl hydrocarbon hydroxylase (AHH) is a key inducible enzyme activity that reflects the oxidative metabolism of polycyclic aromatic hydrocarbons. In rat mammary epithelial cells, exposure to DMBA can increase AHH activity over five-fold. Other compounds like 3-methylcholanthrene (B14862) and benz[a]anthracene are also potent inducers. This induction process is crucial, as the metabolism of DMBA in these cells depends on the induced expression of cytochrome P-450s. semanticscholar.org The genetic locus that controls this induction, known as the Ah locus, can determine an individual's susceptibility to the toxic and carcinogenic effects of DMBA. Inhibition of AHH activity by compounds such as 7,8-benzoflavone can reduce the metabolic transformation of DMBA.

Research on BENZ(a)ANTHRACENE (B33201), 4,7,12-TRIMETHYL-: A Data Deficit in Genotoxicity and Mutagenicity

A thorough review of publicly available scientific literature reveals a significant lack of research data specifically focused on the genotoxic and mutagenic properties of the chemical compound BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-. Despite extensive searches for studies related to its ability to cause genetic damage, no specific information was found regarding its interaction with DNA, its potential to induce mutations, or its effects on chromosomal structure.

Consequently, it is not possible to provide a detailed analysis as requested on the formation and characterization of DNA adducts or the mutational spectrum of this particular compound. The scientific community has not published research pertaining to the structural elucidation of its DNA adducts, quantitative analysis of adduct load in cellular systems, or the mechanisms of DNA repair following exposure to this specific trimethylated benz(a)anthracene isomer.

Similarly, there is no available data from model systems evaluating its mutagenicity. Key assessments, such as the evaluation of gene mutation frequencies through standardized tests like the Ames test, have not been reported for BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-. Furthermore, there are no cytogenetic investigations detailing any potential for this compound to induce chromosomal aberrations.

It is crucial to distinguish this compound from the well-studied, structurally related polycyclic aromatic hydrocarbon, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). While a substantial body of research exists on the genotoxicity and mutagenicity of DMBA, these findings cannot be extrapolated to BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- due to differences in their molecular structure which can significantly alter their biological activity.

This absence of data highlights a gap in the toxicological understanding of this specific chemical compound. Future research would be necessary to elucidate the potential genotoxic and mutagenic hazards associated with BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-.

Genotoxicity and Mutagenicity Research of Benz a Anthracene, 4,7,12 Trimethyl

Activation of DNA Damage Response Signaling Pathways

Limited direct research is available specifically detailing the activation of DNA damage response (DDR) signaling pathways by BENZ(a)ANTHRACENE (B33201), 4,7,12-TRIMETHYL-. However, the genotoxic and mutagenic activities of structurally similar polycyclic aromatic hydrocarbons (PAHs), such as 7,12-dimethylbenz(a)anthracene (DMBA), have been extensively studied, providing a framework for understanding the potential mechanisms of action for its trimethylated analogue. The carcinogenic effects of these compounds are largely attributed to their metabolic activation into reactive intermediates that form bulky adducts with DNA. researchgate.net This DNA damage, if not properly repaired, can lead to mutations and genomic instability, which are hallmarks of cancer. researchgate.net

The formation of DNA adducts by reactive metabolites is a key initiating event that triggers the complex network of the DDR. This cellular response is critical for maintaining genomic integrity and involves a cascade of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. While specific studies on 4,7,12-trimethylbenz(a)anthracene are not prevalent, the well-documented effects of DMBA provide insights into the likely pathways involved.

Research on DMBA has shown that it induces DNA damage, which in turn can activate the p53 tumor suppressor pathway. nih.gov The p53 protein is a central regulator of the cellular response to genotoxic stress and can initiate cell cycle arrest to allow time for DNA repair or trigger apoptosis to eliminate cells with irreparable damage. nih.gov The activation of p53 is often a consequence of the recognition of DNA lesions by upstream sensor proteins, which then initiate a signaling cascade involving protein kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related).

Furthermore, the repair of bulky DNA adducts, the type formed by reactive metabolites of PAHs, is primarily mediated by the nucleotide excision repair (NER) pathway. researchgate.net The NER pathway involves the recognition of the DNA lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. It is plausible that exposure to BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- would necessitate the activation of this repair mechanism to mitigate its genotoxic effects.

While direct evidence is scarce, the genotoxic profile of related compounds suggests that BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- likely activates key DNA damage response pathways, including those governed by p53 and the NER machinery, as a consequence of the formation of DNA adducts.

Epigenetic Modifications and Gene Expression Regulation by Benz a Anthracene, 4,7,12 Trimethyl

Alterations in DNA Methylation Patterns

Exposure to 4,7,12-trimethylbenz(a)anthracene has been shown to induce significant changes in DNA methylation, a fundamental epigenetic mechanism that typically involves the addition of a methyl group to the cytosine base in a CpG dinucleotide. These alterations can lead to the silencing of tumor suppressor genes or the activation of oncogenes.

In mouse skin cancer models induced by DMBA, genome-wide analysis revealed substantial changes in CpG methylation. nih.gov One study identified 5,424 genes that exhibited a greater than two-fold change in methylation status. nih.gov Key signaling pathways affected by these methylation changes include protein kinase A signaling and xenobiotic metabolism signaling. nih.gov While focal hypermethylation of promoter regions is often linked to gene silencing, cancer cells exposed to carcinogens like DMBA can also exhibit widespread hypomethylation across the genome, potentially leading to genomic instability. nih.govyoutube.com

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a primary mechanism of damage by DMBA. nih.govnih.govnih.gov This initial DNA damage can trigger cellular repair processes, which, if faulty, can lead to permanent changes in the DNA sequence (mutations) or epigenetic marks like methylation. Studies have shown that DMBA binds to both adenine (B156593) and guanine (B1146940) residues in DNA, forming adducts that disrupt normal cellular processes. nih.govnih.gov The cellular response to this damage, including the fidelity of DNA repair, can influence long-term methylation patterns.

Dynamics of Histone Modifications and Chromatin Remodeling

Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of these proteins, such as acetylation and methylation, can alter chromatin structure and regulate gene transcription. Research indicates that 4,7,12-trimethylbenz(a)anthracene exposure leads to significant alterations in the abundance of histone proteins, which can subsequently change the epigenetic landscape. nih.goviastate.edunih.gov

In a study on the ovarian proteome of mice exposed to DMBA, significant changes in the levels of several core and linker histones were observed. nih.goviastate.edunih.gov These changes were even more pronounced in the context of obesity, suggesting a synergistic effect. nih.goviastate.edunih.gov The tails of histone proteins are primary sites for epigenetic modifications, and alterations in their distribution can profoundly impact the epigenome. nih.gov While specific histone modifications like H3K4me, H4K5ac, H4K12ac, and H4K16ac were not found to be altered in one particular study, the observed changes in the abundance of the histone proteins themselves represent a critical mode of epigenetic dysregulation. nih.gov

| Condition | Histone/Variant | Fold Change | Effect |

|---|---|---|---|

| Obese vs. Lean (Control) | Histone 3 | -5.98 | Decreased |

| Obese vs. Lean (Control) | Histone 4 | -3.33 | Decreased |

| Obese vs. Lean (Control) | Histone H3.3 | -3.05 | Decreased |

| Obese vs. Lean (Control) | Histone H1.2 | +1.59 | Increased |

| Obese vs. Lean (Control) | Histone H1.4 | +1.90 | Increased |

| Obese vs. Lean (Control) | Histone H1.1(alpha) | +2.01 | Increased |

| DMBA-exposed Obese vs. Control Obese | Histone 2B | +0.30 | Increased |

| DMBA-exposed Obese vs. DMBA-exposed Lean | Histone 4 | -4.03 | Decreased |

| DMBA-exposed Obese vs. DMBA-exposed Lean | Histone 3 | -3.71 | Decreased |

| DMBA-exposed Obese vs. DMBA-exposed Lean | Histone 2A type 1-F | -0.43 | Decreased |

| DMBA-exposed Obese vs. DMBA-exposed Lean | Histone H1.2 | +2.72 | Increased |

| DMBA-exposed Obese vs. DMBA-exposed Lean | Linker Histone H15 | +3.07 | Increased |

Regulatory Roles of MicroRNAs and Other Non-coding RNAs

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by inhibiting translation or inducing mRNA degradation. mdpi.comnih.gov Exposure to 4,7,12-trimethylbenz(a)anthracene causes widespread dysregulation of miRNA expression in various tissues, which is a key component of its carcinogenic mechanism. mdpi.comiiarjournals.orgnih.gov

Studies in mice have demonstrated that DMBA treatment leads to significant changes in the expression of numerous miRNAs in organs such as the spleen, liver, and kidneys. For instance, 24 hours after exposure, expression levels of miR-21, miR-146a, and let-7a were significantly higher in the vital organs of mice compared to controls. iiarjournals.org Conversely, after seven days, a significant down-regulation of these same miRNAs was observed. iiarjournals.org

In a model of oral carcinogenesis, DMBA induced differential expression of seventeen miRNAs. nih.gov Five were significantly upregulated (including hsa-miR-21), while twelve were downregulated (including hsa-miR-16, hsa-miR-26a, hsa-miR-125b, and hsa-miR-145). nih.gov Specific miRNAs like miR-124, which acts as a tumor suppressor, can be silenced by hypermethylation, a process potentially influenced by carcinogen exposure. mdpi.com The altered expression of these miRNAs can affect critical cellular processes like proliferation, apoptosis, and invasion by modulating the expression of their target genes and signaling pathways, such as the TGF-β1 and Akt/mTOR pathways. mdpi.com

| MicroRNA | Change in Expression | Tissue/Model | Potential Role/Target |

|---|---|---|---|

| miR-21 | Upregulated | Mouse organs, Hamster oral cancer | OncomiR, cell proliferation |

| let-7a | Upregulated (24h), Downregulated (7d) | Mouse organs | Tumor suppressor, cell fate |

| miR-146a | Upregulated (24h), Downregulated (7d) | Mouse organs | Inflammation, cell proliferation |

| miR-124-1 | Upregulated | Mouse organs (female) | Tumor suppressor, targets CDK6 |

| miR-132 | Upregulated | Mouse organs (female) | Regulates TGF-β1/Smad2/3 and Akt/mTOR signaling |

| miR-134 | Upregulated | Mouse organs (female) | Tumor cell proliferation, invasion |

| miR-155 | Upregulated | Mouse spleen, kidney, liver | OncomiR, inflammation |

| miR-29a | Downregulated | Mouse liver (female) | Tumor suppressor |

| miR-9-3 | Upregulated | Mouse liver, spleen, kidney (female) | Potential biomarker |

| miR-125b | Downregulated | Hamster oral cancer | Tumor suppressor |

| miR-145 | Downregulated | Hamster oral cancer | Tumor suppressor |

Global Transcriptomic and Proteomic Profiling in Response to BENZ(a)ANTHRACENE (B33201), 4,7,12-TRIMETHYL-

Global analysis of gene and protein expression provides a comprehensive view of the cellular response to 4,7,12-trimethylbenz(a)anthracene. Transcriptomic and proteomic studies have revealed large-scale changes that underscore the compound's pleiotropic effects on cellular function.

Proteomic analysis of DMBA-induced mammary cancer in rats identified a distinct protein profile associated with carcinogenesis. f1000research.comnih.gov This included changes in proteins such as HER-2, Nischarin, COX-2, and Vimentin. nih.gov The total protein concentration in the mammary cancer model was significantly increased compared to controls. f1000research.comnih.gov In the ovaries of DMBA-exposed mice, proteomic profiling identified hundreds of altered proteins, with the response being significantly modulated by obesity. nih.goviastate.edu In lean mice, DMBA altered 48 proteins, whereas, in obese mice, 120 proteins were altered. nih.goviastate.edu

Genome-wide transcriptome profiling of mammary stem cells treated with DMBA revealed differential responses across species. nih.govresearchgate.net In cells from species resistant to mammary cancer, DMBA activated both intrinsic and extrinsic apoptotic pathways, suggesting a protective mechanism to eliminate damaged cells. nih.gov In contrast, cells from susceptible species focused on DNA damage repair, which could allow cells with oncogenic mutations to survive. nih.govresearchgate.net This highlights how the global transcriptomic response to DMBA can determine cellular fate and cancer susceptibility. Furthermore, analysis of salivary exosomes from hamsters with DMBA-induced oral cancer identified unique proteins that could serve as potential biomarkers for tumorigenesis. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Benz a Anthracene, 4,7,12 Trimethyl

Correlating Molecular Architecture with Biological Activity

The carcinogenicity of benz[a]anthracene and its derivatives is profoundly influenced by their molecular structure, particularly the position of methyl substitutions. nih.govnih.gov The presence and location of these methyl groups can dramatically alter the compound's biological activity, transforming a relatively inert molecule into a potent carcinogen.

The addition of methyl groups to the benz[a]anthracene skeleton, especially at the 7- and 12-positions, is a critical structural requirement for its strong carcinogenic activity. researchgate.net Studies comparing various methylated benz[a]anthracenes have demonstrated that the substitution pattern directly correlates with their tumor-initiating capabilities. For instance, the syntheses of 1,7,12-trimethyl- and 2,7,12-trimethylbenz[a]anthracenes were conducted to investigate these relationships, and their lack of carcinogenic activity highlighted the specific importance of the 7- and 12-positions for potent carcinogenicity. nih.gov

The introduction of methyl groups affects the electronic properties and steric configuration of the molecule, which in turn influences its metabolic activation and interaction with biological macromolecules like DNA. The planarity of the polycyclic aromatic system is a key factor, and substitutions can modulate this, potentially affecting how the molecule intercalates with DNA or binds to activating enzymes.

Table 1: Carcinogenic Activity of Selected Benz[a]anthracene Derivatives

| Compound | Carcinogenic Activity | Reference |

| Benz[a]anthracene | Weak | epa.gov |

| 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) | Potent | researchgate.net |

| 1,7,12-Trimethylbenz[a]anthracene | Inactive | nih.gov |

| 2,7,12-Trimethylbenz[a]anthracene | Inactive | nih.gov |

Computational Modeling of Reactivity and Metabolic Pathways

The carcinogenicity of DMBA is not inherent to the molecule itself but arises from its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. researchgate.netresearchgate.net Computational modeling plays a crucial role in elucidating these complex metabolic pathways and predicting the reactivity of DMBA and its metabolites.

Metabolic activation of DMBA is a multi-step process primarily initiated by cytochrome P450 enzymes, which convert it into epoxides. researchgate.net One of the key pathways involves the formation of a "bay-region" diol epoxide, which is considered the ultimate carcinogenic metabolite. nih.govepa.gov This process is catalyzed by a sequence of enzymatic reactions, including oxidation by cytochrome P450 and hydrolysis by microsomal epoxide hydrolase. researchgate.netsemanticscholar.org

Computational quantum chemical studies have been employed to calculate molecular properties of methylbenz[a]anthracenes, providing insights into their metabolism and correlation with carcinogenicity. nih.gov These models can predict the intrinsic reactivities of the parent hydrocarbon towards activating and detoxifying metabolic pathways. For instance, positive correlations have been found between observed carcinogenic potencies and the calculated stabilities of the diol epoxide carbocations, making this a potentially useful parameter for screening carcinogenic activity. nih.gov

The metabolic pathways of DMBA are complex, with several potential routes of activation and detoxification. High-pressure liquid chromatography (HPLC) has been instrumental in identifying numerous metabolites formed in hepatic microsomes. nih.govpnas.org These studies have revealed the formation of various dihydrodiols, phenols, and hydroxymethyl derivatives. nih.govpnas.org Computational models help to rationalize the formation of these metabolites and predict their relative abundance and reactivity.

Table 2: Key Enzymes and Metabolites in DMBA Activation

| Enzyme/Metabolite | Role in Carcinogenesis | Reference |

| Cytochrome P450 | Initiates metabolic activation by forming epoxides | researchgate.net |

| Microsomal Epoxide Hydrolase | Converts epoxides to dihydrodiols, a step towards the ultimate carcinogen | researchgate.netsemanticscholar.org |

| DMBA-3,4-diol-1,2-epoxide | The ultimate carcinogenic metabolite that binds to DNA | semanticscholar.org |

Predictive Toxicology Frameworks based on QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in predictive toxicology to forecast the biological activities of chemicals based on their molecular structures. For polycyclic aromatic hydrocarbons (PAHs) like DMBA, QSAR models are being developed to predict their carcinogenicity and reduce the reliance on long-term animal testing. acs.orgrsc.org

QSAR models for PAH carcinogenicity are built by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined carcinogenic potency. rsc.org These molecular descriptors can be of various types, including:

Topological descriptors: Describing the connectivity and branching of atoms.

Geometric descriptors: Relating to the 3D structure of the molecule.

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity. acs.org

Thermodynamic descriptors: For example, the calculated relative stabilities of epoxide and carbonium intermediates. acs.org

A QSAR model for the carcinogenicity of 48 PAHs was developed based on the thermodynamic stabilities of their biactive sites (epoxide and carbonium intermediates), demonstrating a good ability to distinguish between carcinogenic and non-carcinogenic PAHs. acs.org Another study utilized a random forest (RF) model with various molecular descriptors to predict the carcinogenicity of 91 PAHs, showing high classification accuracy. rsc.org

These QSAR models form the basis of predictive toxicology frameworks, which aim to provide a systematic and efficient way to assess the potential hazards of chemicals. wisdomlib.org By integrating data from various sources, including in vitro assays and computational models, these frameworks can help in prioritizing chemicals for further testing and in making more informed regulatory decisions. researchgate.netnih.gov For instance, a proposed framework for predicting the toxicity of PAH mixtures uses bioactivity profiles from global transcriptional analysis to classify carcinogenic potency. nih.gov The development and validation of robust QSAR models are crucial for the success of these predictive toxicology frameworks. nih.gov

Molecular Mechanisms of Benz a Anthracene, 4,7,12 Trimethyl Induced Cellular Perturbations

Induction of Oxidative Stress Pathways and Reactive Oxygen Species Generation

4,7,12-trimethylbenz(a)anthracene is known to induce significant oxidative stress within cells, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative assault is a key driver of the compound's toxicity.

The metabolic activation of 4,7,12-trimethylbenz(a)anthracene by cytochrome P-450 enzymes is a primary source of ROS generation. This process can lead to the formation of superoxide (B77818) anions and hydrogen peroxide. Studies have demonstrated that antioxidants can partially prevent the toxicity induced by this compound, underscoring the role of a peroxidative mechanism of action. In rat aorta, exposure to this chemical resulted in increased levels of markers for oxidative stress, including thiobarbituric-acid-reactive substances and advanced oxidation protein products.

Furthermore, topical application of 4,7,12-trimethylbenz(a)anthracene on SENCAR mice has been shown to cause the production of hydrogen peroxide and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine and 5-hydroxymethyl-2'-deoxyuridine, in epidermal DNA. The generation of these reactive species can lead to widespread cellular damage, affecting lipids, proteins, and nucleic acids, thereby contributing to the initiation and promotion of carcinogenesis.

Table 1: Markers of Oxidative Stress Induced by 4,7,12-trimethylbenz(a)anthracene

| Marker | Cellular Effect | Tissue/Cell Type |

|---|---|---|

| Thiobarbituric-acid-reactive substances (TBARS) | Lipid peroxidation | Rat aorta |

| Advanced oxidation protein products (AOPP) | Protein oxidation | Rat aorta |

| Hydrogen Peroxide (H₂O₂) | General oxidative stress | Mouse epidermis |

| 8-hydroxyl-2'-deoxyguanosine (8-OHdG) | Oxidative DNA damage | Mouse epidermis |

| 5-hydroxymethyl-2'-deoxyuridine | Oxidative DNA damage | Mouse epidermis |

Mechanisms of Programmed Cell Death (Apoptosis) and Necrosis

Exposure to 4,7,12-trimethylbenz(a)anthracene can trigger programmed cell death, or apoptosis, in various cell types, particularly those of the immune system. This process is a critical mechanism underlying the compound's immunotoxic effects.

In murine pre-B cells, 4,7,12-trimethylbenz(a)anthracene induces apoptosis through a pathway dependent on the activation of caspase-8. While caspase-9 activation is also observed and contributes to maximal apoptosis, the initiation of the apoptotic cascade is primarily driven by caspase-8. Interestingly, this activation can occur independently of death receptor ligation, suggesting a novel pathway involving the interferon-inducible protein kinase, PKR. The process of apoptosis is a key mechanism behind the immunosuppressive properties of this compound.

Studies in breast cancer cells have shown that 4,7,12-trimethylbenz(a)anthracene can modulate the expression of apoptosis-regulating proteins. It has been observed to up-regulate the expression of Fas ligand (FasL) and B-cell lymphoma-2 (Bcl-2), which can paradoxically inhibit apoptosis in this context, contributing to carcinogenesis. In contrast, in long-term primary murine bone marrow cultures, this compound leads to the death of preB cells by apoptosis, a process that can be blocked by an aryl hydrocarbon receptor (AhR) inhibitor.

Necrosis, another form of cell death, has also been associated with 4,7,12-trimethylbenz(a)anthracene exposure, particularly in the adrenal glands. This necrotic effect appears to originate in the mitochondria.

Table 2: Key Molecular Players in 4,7,12-trimethylbenz(a)anthracene-Induced Apoptosis

| Molecule | Role in Apoptosis | Cell Type |

|---|---|---|

| Caspase-8 | Initiator caspase | Murine pre-B cells |

| Caspase-9 | Amplifier caspase | Murine pre-B cells |

| PKR | Activator of caspase-8 | Murine pre-B cells |

| Fas Ligand (FasL) | Apoptosis regulator | Breast cancer cells |

| Bcl-2 | Apoptosis regulator | Breast cancer cells |

| Aryl Hydrocarbon Receptor (AhR) | Mediator of apoptosis induction | Murine bone marrow cells |

Perturbations in Cell Cycle Progression and Regulation

4,7,12-trimethylbenz(a)anthracene can significantly disrupt the normal progression and regulation of the cell cycle, a fundamental process for cell growth and division. These perturbations can lead to uncontrolled cell proliferation, a hallmark of cancer.

Research has shown that this compound can increase the proliferation of breast and cervical cancer cell lines. This effect is linked to the activation of the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation and differentiation. The upregulation of this pathway by 4,7,12-trimethylbenz(a)anthracene is mediated by an increase in the activity of the transcription factor Sp1.

Conversely, in other cellular contexts, 4,7,12-trimethylbenz(a)anthracene can impair cell proliferation and differentiation. For instance, in AIRmin mice, treatment with this compound led to impaired proliferation and differentiation of bone marrow myeloid cells in response to granulocyte-macrophage colony-stimulating factor. This suggests that the effects on cell cycle and proliferation are highly context-dependent, varying with cell type and genetic background. Furthermore, in vitro exposure of Con A-activated splenocytes to 4,7,12-trimethylbenz(a)anthracene resulted in a suppressed mitogenic response.

Modulation of Cellular Signaling Networks and Inflammatory Responses

4,7,12-trimethylbenz(a)anthracene exerts a profound influence on various cellular signaling networks and can provoke inflammatory responses, contributing to its toxic and carcinogenic properties.

One of the key signaling pathways affected is mediated by the aryl hydrocarbon receptor (AhR). The toxic and carcinogenic effects of this compound are often mediated through the activation of AhR. This activation can lead to a cascade of downstream events, including the modulation of inflammatory responses.

In human T-cells, 4,7,12-trimethylbenz(a)anthracene has been shown to activate the protein-tyrosine kinases Fyn and Lck. This activation leads to increased tyrosine phosphorylation of phospholipase C-gamma 1, the formation of inositol (B14025) 1,4,5-trisphosphate, and the mobilization of intracellular calcium, all of which are critical events in T-cell signaling. The compound also impacts the interleukin-2 (B1167480) (IL-2) pathway, a crucial signaling cascade for T-cell function. It has been found to suppress IL-2 production and reduce the expression of the high-affinity IL-2 receptor in activated splenocytes.

Exposure to 4,7,12-trimethylbenz(a)anthracene is also associated with the induction of inflammatory responses. These responses are characterized by edema and the infiltration of polymorphonuclear leukocytes. The inflammatory effects and myelotoxicity have been linked to the genetic background of the AhR.

Table 3: Cellular Signaling Pathways Modulated by 4,7,12-trimethylbenz(a)anthracene

| Signaling Pathway/Molecule | Effect of Compound | Cellular Consequence |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Activation | Mediation of toxicity and inflammatory response |

| Protein-Tyrosine Kinases (Fyn, Lck) | Activation | Altered T-cell signaling |

| Wnt/β-catenin | Activation | Increased cell proliferation |

| Interleukin-2 (IL-2) Pathway | Suppression | Immunosuppression |

| Calcium (Ca²⁺) Signaling | Mobilization of intracellular Ca²⁺ | Perturbation of T-cell homeostasis |

Bioremediation and Degradation Research of Benz a Anthracene, 4,7,12 Trimethyl

Identification and Characterization of Microbial Degradation Pathways and Isolates

No studies identifying specific microbial isolates or consortia capable of degrading BENZ(a)ANTHRACENE (B33201), 4,7,12-TRIMETHYL- have been published. The metabolic pathways for the breakdown of this compound by microorganisms are currently unknown.

Enzymatic Biotransformation and Detoxification Strategies

There is no information available regarding the specific enzymes (e.g., dioxygenases, monooxygenases) that might be involved in the biotransformation of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-. Research into enzymatic detoxification strategies for this compound has not been documented.

Phytoremediation Potential and Underlying Plant-Microbe Interactions

The potential for using plants to remediate environments contaminated with BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- has not been investigated. Similarly, there is no research on the plant-microbe interactions that could facilitate the degradation of this specific PAH in the rhizosphere.

Advanced Environmental Remediation Technologies

While advanced remediation technologies are applied to PAHs in general, no studies have specifically tested or optimized these technologies for the removal of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- from soil, water, or sediment.

Future Research Directions and Methodological Innovations in Benz a Anthracene, 4,7,12 Trimethyl Studies

Integration of Multi-Omics Data for Systems-Level Understanding

Future investigations into the biological effects of 4,7,12-trimethylbenz(a)anthracene will increasingly rely on the integration of multiple "omics" disciplines, including genomics, proteomics, and metabolomics. This systems-biology approach aims to provide a holistic view of the cellular and organismal response to exposure, moving beyond the analysis of single molecular targets. For its parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), studies have already demonstrated significant alterations in the expression of specific genes and microRNAs, such as mTORC1, miR-9-3, miR-330, and miR-29a, following exposure. nih.gov

The next frontier is to apply these multi-omics technologies to 4,7,12-trimethylbenz(a)anthracene to build comprehensive pathway- and network-based models of its toxicity. By correlating changes in gene transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can identify key signaling pathways disrupted by the compound and pinpoint novel biomarkers of exposure and effect. This integrated approach will be crucial for understanding the complete mechanism of action, from the initial molecular initiating event to the ultimate adverse outcome.

Table 1: Potential Multi-Omics Approaches for 4,7,12-trimethylbenz(a)anthracene Research

| Omics Discipline | Research Focus | Potential Insights |

|---|---|---|

| Genomics/Transcriptomics | Analysis of gene expression changes (mRNA, miRNA) in response to exposure. | Identification of key genes and regulatory pathways (e.g., xenobiotic metabolism, DNA repair, apoptosis) affected by the compound. nih.govnih.gov |

| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Revelation of changes in protein networks involved in cellular stress, signaling, and structural integrity. nih.gov |

| Metabolomics | Comprehensive profiling of small-molecule metabolites in biological samples. | Understanding of metabolic reprogramming and identification of specific biomarkers of exposure and toxicity. |

| Adductomics | Characterization of DNA and protein adducts formed by reactive metabolites. | Direct evidence of molecular damage and insights into the mechanisms of genotoxicity and carcinogenicity. researchgate.net |

Development and Validation of Novel In Vitro and In Silico Research Models

To reduce reliance on animal testing and to better predict human-relevant outcomes, significant effort is being directed towards the development and validation of advanced in vitro and in silico models. For related PAHs, cell-based assays using lines like Chinese hamster V79 cells and three-dimensional (3D) culture systems, such as ovarian follicle cultures, have been instrumental in studying toxicity and metabolism. nih.govnih.gov

Future research on 4,7,12-trimethylbenz(a)anthracene will benefit from the application of more sophisticated models:

Organ-on-a-chip (OOC) platforms: These microfluidic devices contain living cells in continuously perfused, 3D microchambers that mimic the structure and function of human organs. OOC models of the liver, lung, or skin could provide highly relevant data on the metabolism, transport, and organ-specific toxicity of 4,7,12-trimethylbenz(a)anthracene.

High-throughput organoid cultures: Stem-cell-derived organoids that self-assemble into organ-like structures offer a scalable model to test the compound's effects on tissue development and function.

In Silico toxicology: Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be further developed and refined. These models can predict the toxic potential and metabolic fate of 4,7,12-trimethylbenz(a)anthracene based on its chemical structure, helping to prioritize it for further testing and risk assessment.

Validation of these novel models against traditional methods will be a critical step to ensure their regulatory acceptance and widespread adoption in toxicological research.

Advancements in High-Throughput Screening and Analytical Technologies

The accurate detection and quantification of 4,7,12-trimethylbenz(a)anthracene and its metabolites in complex environmental and biological matrices are paramount. Methodological innovations are focused on increasing sensitivity, specificity, and throughput. rjraap.com While traditional methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) remain valuable, newer technologies are enabling more comprehensive and rapid analysis. researchgate.netnih.gov

Key advancements include:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide exceptional mass accuracy and resolution. mdpi.comacs.org This allows for the confident identification of unknown metabolites and transformation products of 4,7,12-trimethylbenz(a)anthracene in non-target screening approaches. acs.org

Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique provides greatly enhanced separation capacity, which is crucial for resolving isomeric PAHs, including different methylated benz(a)anthracenes, from complex mixtures. researchgate.netwur.nl

Automated Sample Preparation: Innovations like automated solid-phase microextraction (SPME) are being integrated into analytical workflows to reduce sample preparation time, minimize solvent use, and enable high-throughput screening of large numbers of samples. nih.govresearchgate.net

Advanced Chromatographic Techniques: The use of coupled techniques like online liquid chromatography-liquid chromatography-gas chromatography-mass spectrometry (LC-LC-GC-MS) allows for automated sample clean-up and analysis, significantly improving sample throughput and reducing matrix interferences, which is particularly useful for complex samples like oils and fats. lcms.cz

These analytical advancements will facilitate more detailed studies on the environmental distribution, metabolic pathways, and human exposure levels of 4,7,12-trimethylbenz(a)anthracene.

Table 2: Comparison of Modern Analytical Technologies for PAH Analysis

| Technology | Principle | Advantages for 4,7,12-trimethylbenz(a)anthracene Analysis |

|---|---|---|

| GCxGC-MS | Comprehensive two-dimensional gas chromatography coupled with mass spectrometry. | Superior separation of isomers; detailed chemical fingerprinting of complex PAH mixtures. researchgate.netwur.nl |

| LC-Orbitrap-HRMS | Liquid chromatography combined with high-resolution Orbitrap mass spectrometry. | High sensitivity and mass accuracy for identifying known and unknown metabolites and environmental transformation products. mdpi.com |

| Automated SPME-GC-MS/MS | Solid-phase microextraction for automated sample preparation followed by tandem mass spectrometry. | High-throughput capability; reduced manual labor and solvent consumption; high selectivity and precision. nih.gov |

| LC-LC-GC-MS | Online coupling of two liquid chromatography steps for cleanup with GC-MS for analysis. | Automated sample preparation and analysis; reduces matrix interference and improves limits of quantification. lcms.cz |

Interdisciplinary Approaches in Environmental Chemistry and Molecular Toxicology Research

A comprehensive understanding of 4,7,12-trimethylbenz(a)anthracene requires bridging the gap between environmental chemistry and molecular toxicology. jhu.edu Future research will increasingly adopt interdisciplinary approaches to investigate the entire exposure-to-outcome continuum. This involves connecting the compound's environmental sources and transformation pathways with its molecular mechanisms of toxicity. youtube.com

Key areas for interdisciplinary collaboration include:

Source-to-Effect Modeling: Integrating environmental fate and transport models with toxicokinetic and toxicodynamic models to predict how environmental concentrations and chemical transformations of 4,7,12-trimethylbenz(a)anthracene translate into internal doses and biological effects in organisms.

Comparative Toxicology: Using diverse model organisms (e.g., bacteria, fish, rodents) to study how the metabolism and toxicity of the compound vary across different species, providing insights into ecological risks and extrapolating findings to human health. osti.gov

By combining the expertise of environmental chemists, toxicologists, biologists, and computational scientists, a more complete and predictive picture of the risks posed by 4,7,12-trimethylbenz(a)anthracene can be developed. jhu.edu This collaborative approach is essential for informing effective environmental management and public health protection strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4,7,12-trimethylbenz(a)anthracene in environmental or biological samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is commonly used due to the compound's aromatic structure and fluorescence properties. Standard solutions of methylated benz(a)anthracene derivatives (e.g., 6-methyl and 7-methyl analogs) in toluene at 50 mg/L are available for calibration . Isotope-labeled standards (e.g., deuterated benz(a)anthracene) can improve quantification accuracy in complex matrices . Ensure protocols align with environmental analysis guidelines, including proper solvent selection and contamination controls.

Q. What are the primary safety protocols for handling 4,7,12-trimethylbenz(a)anthracene in laboratory settings?

- Methodology :

- Engineering Controls : Use Class I, Type B biological safety hoods during weighing or mixing to minimize aerosol exposure .

- PPE : Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent dermal absorption .

- Storage : Store in tightly sealed containers at cool temperatures (<25°C) away from oxidizers (e.g., peroxides, chlorates) to prevent reactive degradation .

- Decontamination : Use HEPA-filter vacuums or wet methods for cleanup; dry sweeping is prohibited .

Q. How does the methylation pattern influence the compound's physicochemical properties?

- Methodology : Methyl groups at positions 4, 7, and 12 increase hydrophobicity (logP ~5.76) and molecular weight (256.34 g/mol for dimethyl analogs), affecting solubility and bioavailability . Compare melting points and fluorescence spectra with unmethylated benz(a)anthracene (melting point 315–318°F) to assess structural impacts . Computational modeling (e.g., density functional theory) can predict electronic effects of methylation on reactivity.

Advanced Research Questions

Q. How can researchers design in vivo or in vitro studies to evaluate the carcinogenic mechanisms of 4,7,12-trimethylbenz(a)anthracene?

- Methodology :

- Model Systems : Use DMBA (7,12-dimethyl analog) as a reference, known to induce skin tumors in mice via metabolic activation to dihydrodiol epoxides .

- Metabolic Profiling : Employ cytochrome P450 enzyme assays (e.g., CYP1A1/1B1) to identify metabolic intermediates. Compare mutagenicity in bacterial reverse mutation tests (Ames assay) with malignant transformation in mammalian cell lines .

- Dose-Response : Apply the OECD Test Guideline 451 for chronic toxicity studies, using subcutaneously administered doses (e.g., 8000 mg/kg in mice) to assess neoplastic endpoints .

Q. How should contradictory data on metabolic pathways be resolved in structure-activity relationship (SAR) studies?

- Methodology :

- Data Reconciliation : Cross-validate findings using multiple analytical techniques (e.g., LC-MS/MS for metabolite identification and NMR for structural confirmation) .